molecular formula C26H21ClN4O3S2 B2508158 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 932528-77-3

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2508158
CAS No.: 932528-77-3
M. Wt: 537.05
InChI Key: QYZPCTQBDZKWGR-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core structure (8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene) with a benzyl group at position 9 and a sulfanyl-acetamide side chain substituted with a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c1-17-20(27)11-7-12-21(17)29-24(32)16-35-26-28-14-23-25(30-26)19-10-5-6-13-22(19)31(36(23,33)34)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZPCTQBDZKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazatricyclo framework, followed by the introduction of the benzyl group and the chloro-methylphenyl acetamide moiety. Common reagents and conditions include:

    Reagents: Benzyl chloride, 3-chloro-2-methylphenylamine, acetic anhydride, sulfur, and various catalysts.

    Conditions: Reactions are usually carried out under controlled temperatures, often requiring reflux conditions and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or chloro-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of sulfanyl-acetamide derivatives with modifications in the tricyclic core and aryl substituents. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 3-Ethylphenyl Analog (BB04903) 4-Chlorophenyl-9-Methyl Analog (CAS 895102-18-8)
Molecular Formula C₃₀H₂₄ClN₄O₃S₂ (estimated) C₂₇H₂₄N₄O₃S₂ C₂₅H₂₁ClN₄O₃S₂
Molecular Weight ~574.1 g/mol (estimated) 516.63 g/mol 508.03 g/mol
Core Substituent 9-Benzyl 9-Benzyl 9-Methyl
Aryl Group 3-Chloro-2-methylphenyl 3-Ethylphenyl 4-Chlorophenyl
Key Functional Groups Sulfanyl, acetamide, chloro, methyl Sulfanyl, acetamide, ethyl Sulfanyl, acetamide, chloro
Lipophilicity (LogP) Higher (due to chloro and methyl groups) Moderate (ethyl group) Moderate (chloro group)
Synthetic Complexity High (steric hindrance from benzyl and chloro-methyl groups) Moderate Moderate (smaller methyl substituent)

Structural Modifications and Implications

Core Modifications :

  • The 9-benzyl group in the target compound introduces steric bulk compared to the 9-methyl group in CAS 895102-18-8 . This may affect binding to hydrophobic pockets in biological targets but could reduce solubility.
  • The 8,8-dioxo-8lambda6-thia moiety is conserved across all analogs, suggesting its critical role in stabilizing the tricyclic conformation or participating in redox interactions .

Aryl Substituent Variations: The 3-chloro-2-methylphenyl group in the target compound combines halogenated and alkyl substituents, enhancing electron-withdrawing effects and steric bulk compared to the 3-ethylphenyl () or 4-chlorophenyl () groups. This could modulate selectivity in target binding .

Physicochemical Properties :

  • The target compound’s higher molecular weight (~574 g/mol) and lipophilicity may limit bioavailability compared to the lighter analogs (516–508 g/mol).
  • The ethyl group in BB04903 () offers moderate hydrophobicity without the electron-withdrawing effects of chlorine, possibly favoring different pharmacokinetic profiles .

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